molecular formula C8H6N2O2S B189939 4-Amino-3-thiocyanatobenzoic acid CAS No. 18330-64-8

4-Amino-3-thiocyanatobenzoic acid

Cat. No.: B189939
CAS No.: 18330-64-8
M. Wt: 194.21 g/mol
InChI Key: KQFLVUSDAWTRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-thiocyanatobenzoic acid is a benzoic acid derivative featuring an amino group (-NH₂) at the 4-position and a thiocyanato (-SCN) group at the 3-position of the aromatic ring. Thiocyanato groups are pseudohalides, imparting unique electronic and steric effects that differentiate this compound from other derivatives .

Properties

CAS No.

18330-64-8

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

4-amino-3-thiocyanatobenzoic acid

InChI

InChI=1S/C8H6N2O2S/c9-4-13-7-3-5(8(11)12)1-2-6(7)10/h1-3H,10H2,(H,11,12)

InChI Key

KQFLVUSDAWTRNT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)SC#N)N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)SC#N)N

Synonyms

4-amino-3-thiocyanatobenzoic acid

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the benzoic acid scaffold significantly influence melting points, solubility, and acidity.

Compound Substituents (Position) Melting Point (°C) Key Properties
4-Amino-3-thiocyanatobenzoic acid -NH₂ (4), -SCN (3) Not reported Moderate acidity; reactive SCN group
3-Amino-4-hydroxybenzoic acid -NH₂ (3), -OH (4) 208 High polarity due to -OH; H-bonding
4-Amino-3-bromobenzoic acid -NH₂ (4), -Br (3) Not reported Bromine as leaving group; orthorhombic crystal (Pna2₁)
4-tert-Butylamino-3-nitrobenzoic acid -NH-C(CH₃)₃ (4), -NO₂ (3) Not reported Strong electron-withdrawing NO₂; intermediate for heterocycles
4-Amino-3-methoxybenzoic acid -NH₂ (4), -OCH₃ (3) Not reported Electron-donating OCH₃; enhanced solubility in organics

Key Observations :

  • Acidity: The thiocyanato group (-SCN) is moderately electron-withdrawing, increasing the benzoic acid's acidity compared to methoxy (-OCH₃) but less than nitro (-NO₂) .
  • Solubility : Thiocyanato derivatives may exhibit polar solubility profiles, contrasting with methoxy variants, which are more lipophilic .
  • Crystallinity: Bromo and nitro substituents often lead to distinct crystal packing (e.g., orthorhombic for 4-amino-3-bromo), while thiocyanato’s linear geometry could alter intermolecular interactions .

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